

# Technical Support Center: Troubleshooting IncRNA Northern Blots

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This guide provides troubleshooting advice and answers to frequently asked questions regarding high background issues encountered during long non-coding RNA (lncRNA) Northern blot experiments.

## Troubleshooting Guide: High Background

High background on a Northern blot can obscure the specific signal of your lncRNA of interest, making data interpretation difficult. The following section addresses common causes of high background and provides systematic steps to resolve them.

### Question: I am observing a high, generalized background across my entire membrane. What are the likely causes and how can I fix this?

Answer: A diffuse, blotchy, or speckled background across the entire membrane is often due to issues with the probe, hybridization, or membrane handling.

#### Potential Causes & Solutions:

- Probe Issues:
  - High Probe Concentration: Using too much probe is a common cause of high background. For non-isotopically labeled probes, concentrations of around 10 pM for DNA probes and

0.1 nM for RNA probes are recommended.[1] For in vitro transcribed RNA probes, a concentration of 100 ng per mL of hybridization buffer can be a good starting point.[2]

- Unincorporated Nucleotides: Residual unincorporated labeled nucleotides from the probe synthesis reaction can cause speckling on the membrane.[1] It is crucial to purify your probe after labeling to remove them.
- Probe Quality: Degraded or poor-quality probes can contribute to background. Always check probe integrity before use.
- Hybridization & Washing Conditions:
  - Sub-optimal Hybridization Temperature: Hybridization temperatures that are too low can lead to non-specific binding of the probe to the membrane and other nucleic acids.[1] Start with a higher hybridization temperature and gradually decrease it to find the optimal balance between signal and background. For many applications, 68°C is a suitable starting point for both prehybridization and hybridization.[2]
  - Insufficient Blocking: Inadequate blocking of the membrane before adding the probe will result in the probe non-specifically binding to the membrane surface. Ensure you are using a high-quality blocking agent and incubating for a sufficient amount of time (e.g., 30 minutes to 3 hours).[2]
  - Ineffective Washing: Post-hybridization washes are critical for removing non-specifically bound probe. Use stringent wash conditions, which typically involve low salt concentrations and high temperatures.[3][4] A common high-stringency wash buffer is 0.1x SSC with 0.1% SDS.[2][3]
- Membrane Handling:
  - Dried Membrane: Allowing the membrane to dry out at any point after prehybridization can cause high background.[2]
  - Mishandling: Contaminants from skin oils or powder from gloves can create blotchy backgrounds. Always handle the membrane with forceps.[1]

## Question: My Northern blot shows a smear through the lane of my lncRNA. What could be the problem?

Answer: A smear within the lane often points to issues with the RNA sample, hybridization conditions, or excessive probe concentration.

Potential Causes & Solutions:

- **RNA Degradation:** Degraded RNA will appear as a smear rather than a distinct band. It is crucial to maintain an RNase-free environment throughout the entire Northern blotting procedure to prevent RNA degradation.[\[5\]](#)
- **Low Stringency Hybridization:** Hybridization conditions that are not stringent enough can result in the probe binding to partially homologous sequences or degraded RNA fragments, causing a smear.[\[1\]](#) Try increasing the hybridization temperature.
- **High Probe Concentration:** As with generalized high background, an excessive amount of probe can lead to non-specific binding and a smeared appearance in the lane.[\[1\]](#)

## Question: I am seeing non-specific bands, including bands corresponding to ribosomal RNA (rRNA). How can I get rid of these?

Answer: The appearance of non-specific bands, particularly at the locations of 18S and 28S rRNA, is a common issue due to the high abundance of these molecules.

Potential Causes & Solutions:

- **Cross-Hybridization to rRNA:** The probe may have some sequence homology to rRNAs, or the sheer abundance of rRNA can trap the probe non-specifically.[\[1\]](#)
  - **Increase Wash Stringency:** Performing high-stringency washes at an elevated temperature can help to remove the probe from non-target sequences.[\[1\]](#)[\[4\]](#)
  - **Optimize Hybridization Temperature:** A higher hybridization temperature will favor more specific probe binding.[\[1\]](#)[\[3\]](#)

- Use Formamide in Hybridization Buffer: The addition of formamide to the hybridization buffer can help to prevent cross-hybridization of an RNA probe to ribosomal RNA.[6]
- Probe Design: Ensure your probe is designed to be specific for your lncRNA of interest and has minimal homology to other RNAs.

## Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration for my lncRNA probe?

A1: The optimal probe concentration needs to be determined empirically. However, good starting points are 10 pM for non-isotopically labeled DNA probes, 0.1 nM for non-isotopically labeled RNA probes[1], and 100 ng/mL for DIG-labeled RNA probes synthesized by in vitro transcription[2].

Q2: How can I ensure my RNA is not degraded?

A2: To prevent RNA degradation, it is essential to use RNase-free reagents and bake all glassware. Always wear gloves and work in a clean environment. The integrity of your RNA can be checked by running a small amount on a denaturing agarose gel and visualizing the 18S and 28S ribosomal RNA bands. Sharp, distinct bands are indicative of intact RNA.

Q3: What are the key components of low and high stringency wash buffers?

A3: The stringency of a wash is determined by the salt concentration and the temperature.

- Low Stringency Buffer: Typically contains a higher salt concentration, for example, 2x SSC with 0.1% SDS.[2][3]
- High Stringency Buffer: Contains a lower salt concentration, such as 0.1x SSC with 0.1% SDS.[2][3] Washes are often performed at room temperature for low stringency and at an elevated temperature (e.g., 68°C) for high stringency.[2]

Q4: Can I strip and re-probe my lncRNA Northern blot?

A4: Yes, membranes can often be stripped and re-probed. A common method for stripping is to use a hot 0.1% (w/v) SDS solution.[6] However, it's important to note that stripping can sometimes be harsh and may lead to a loss of the target RNA from the membrane, potentially

resulting in a weaker signal upon re-probing. It is generally recommended to probe for lower abundance targets first.<sup>[6]</sup>

## Quantitative Data Summary

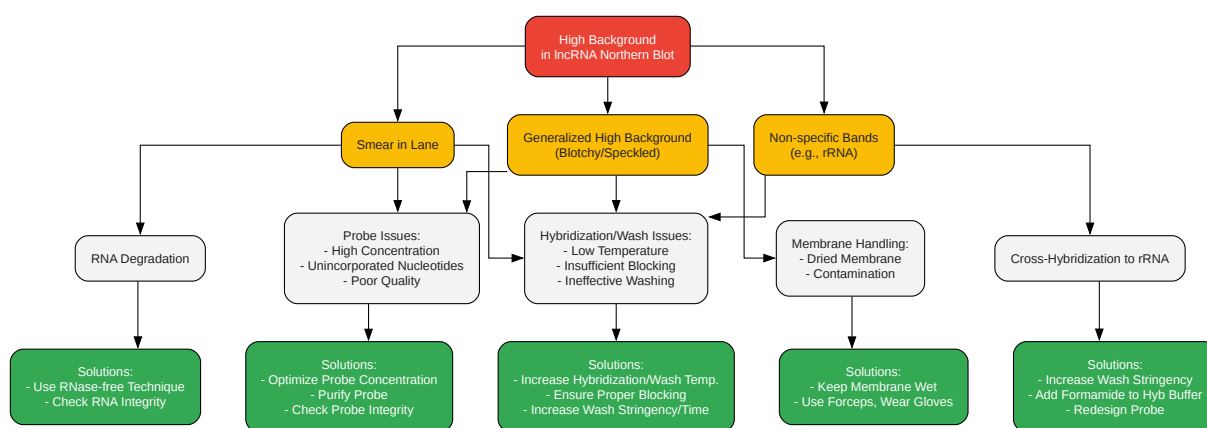
Parameter	Recommended Value/Condition	Source
DNA Probe Concentration (non-isotopic)	10 pM	<sup>[1]</sup>
RNA Probe Concentration (non-isotopic)	0.1 nM	<sup>[1]</sup>
In Vitro Transcribed RNA Probe Conc.	100 ng/mL of hybridization buffer	<sup>[2]</sup>
Hybridization Temperature	68°C (starting point)	<sup>[2]</sup>
Low Stringency Wash Buffer	2x SSC, 0.1% SDS	<sup>[2]</sup> <sup>[3]</sup>
High Stringency Wash Buffer	0.1x SSC, 0.1% SDS	<sup>[2]</sup> <sup>[3]</sup>
UV Cross-linking Energy (RNA probes)	40,000 $\mu$ Joules/cm <sup>2</sup>	<sup>[6]</sup>

## Experimental Protocols

### Protocol: High Stringency Post-Hybridization Wash

- Following hybridization, remove the membrane from the hybridization solution.
- Wash the membrane twice in a Low Stringency Buffer (2x SSC, 0.1% SDS) at room temperature for 5 minutes each time with gentle agitation.<sup>[2]</sup>
- Pre-warm a sufficient volume of High Stringency Buffer (0.1x SSC, 0.1% SDS) to 68°C.<sup>[2]</sup>
- Wash the membrane twice in the pre-warmed High Stringency Buffer at 68°C for 15 minutes each time with shaking.<sup>[7]</sup> For particularly high background, the duration of these washes can be extended.

## Visualizing the Troubleshooting Workflow



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Caption: Troubleshooting workflow for high background in lncRNA Northern blots.

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